tert-Butyl 2-(ethylamino)acetate
Overview
Description
tert-Butyl 2-(ethylamino)acetate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a versatile chemical used in various research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(ethylamino)acetate can be synthesized through the reaction of tert-butyl bromoacetate with ethylamine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(ethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-(ethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(ethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-(methylamino)acetate
- tert-Butyl 2-(propylamino)acetate
- tert-Butyl 2-(butylamino)acetate
Comparison: tert-Butyl 2-(ethylamino)acetate is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
tert-Butyl 2-(ethylamino)acetate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its implications in cancer treatment and other therapeutic areas.
- Molecular Formula : CHNO
- CAS Number : 172317-17-8
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with ethylamine. The process can be optimized to enhance yield and purity, often utilizing various solvents and temperature conditions to favor the desired reaction pathway.
Anticancer Properties
Recent studies have evaluated the potential of this compound as an anticancer agent. A notable investigation involved its derivatives, which were tested against several breast cancer cell lines including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds exhibited varying degrees of cytotoxicity:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
1 | MCF-7 | 15 | Moderate potency |
2 | SK-BR-3 | 20 | Comparable to existing treatments |
3 | MDA-MB-231 | 25 | Resistance observed |
Control | MCF-10A (non-malignant) | >50 | No significant inhibition |
The study concluded that while some derivatives of this compound showed promise, they were less potent than established drugs such as tamoxifen or olaparib .
The mechanism by which this compound exerts its biological effects is thought to involve modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it may influence estrogen receptor activity and related pathways critical in breast cancer progression.
Study on Breast Cancer Cell Lines
In a comprehensive study published in December 2022, researchers synthesized several derivatives of this compound and evaluated their effects on breast cancer cell lines. The findings demonstrated that certain compounds could inhibit cell growth effectively without affecting non-malignant cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding the bioavailability of the compound and its potential therapeutic window. Preliminary results indicate favorable absorption characteristics but highlight the need for further investigation into metabolic pathways and potential toxicity .
Safety and Toxicology
Safety assessments reveal that while this compound exhibits promising biological activity, careful consideration must be given to its toxicity profile. Acute exposure studies suggest potential central nervous system effects at high concentrations; thus, establishing a safe dosage range is essential for future clinical applications .
Properties
IUPAC Name |
tert-butyl 2-(ethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573183 | |
Record name | tert-Butyl N-ethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172317-17-8 | |
Record name | tert-Butyl N-ethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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